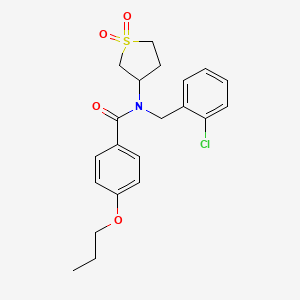![molecular formula C22H17NO6S2 B11585898 N-[(4-methoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide](/img/structure/B11585898.png)
N-[(4-methoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxybenzenesulfonyl group, a benzoxathiol ring, and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the benzoxathiol intermediate using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the sulfonylated benzoxathiol with phenylacetic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: to accommodate larger quantities of reactants.
Purification techniques: such as recrystallization, chromatography, and distillation to isolate the desired product.
Quality control measures: to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity through binding to the active site or allosteric sites.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxybenzenesulfonyl)-N-(2-oxo-2H-1,3-benzoxathiol-5-yl)-2-phenylacetamide: shares structural similarities with other sulfonamides and benzoxathiol derivatives.
Sulfonamides: Compounds containing the sulfonamide functional group, known for their antimicrobial properties.
Benzoxathiol derivatives: Compounds containing the benzoxathiol ring, studied for various biological activities.
Uniqueness
Structural Features: The combination of methoxybenzenesulfonyl, benzoxathiol, and phenylacetamide moieties makes this compound unique.
Its unique structure may confer specific biological activities or chemical reactivity not observed in similar compounds.
Propriétés
Formule moléculaire |
C22H17NO6S2 |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H17NO6S2/c1-28-17-8-10-18(11-9-17)31(26,27)23(21(24)13-15-5-3-2-4-6-15)16-7-12-19-20(14-16)30-22(25)29-19/h2-12,14H,13H2,1H3 |
Clé InChI |
FXMIVAHRLFEZIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-acetyl-2-[({3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}carbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11585819.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-4-fluorobenzamide](/img/structure/B11585823.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11585826.png)
![(2E)-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11585827.png)
![9-Bromo-2-(2-furyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11585829.png)
![2-methoxyethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11585833.png)

![1-amino-N-(4-fluorophenyl)-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B11585844.png)
![N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide](/img/structure/B11585846.png)
![ethyl 5-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11585853.png)
![(6Z)-6-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585859.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585863.png)
![Methyl 4-(9-bromo-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B11585872.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B11585875.png)
